![molecular formula C12H12N2 B1594271 2-(4-Aminobenzyl)pyridine CAS No. 58498-12-7](/img/structure/B1594271.png)
2-(4-Aminobenzyl)pyridine
Overview
Description
2-(4-Aminobenzyl)pyridine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(4-Aminobenzyl)pyridine and similar compounds often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Molecular Structure Analysis
The molecular structure of 2-(4-Aminobenzyl)pyridine is characterized by a pyridine ring attached to a benzyl group with an amino substituent . Further detailed analysis would require specific spectroscopic techniques .Chemical Reactions Analysis
2-(4-Aminobenzyl)pyridine, like other pyridine derivatives, can undergo various types of reactions including nucleophilic substitution, electrophilic substitution, and N-protonation . It can also participate in Schiff base condensation reactions .Scientific Research Applications
Synthesis of Bidentate Chelates
The compound is used in the synthesis of bidentate N,N’-donor chelates, which are important in coordination chemistry. These chelates can bind to metal ions, forming complexes with potential applications in catalysis and materials science .
Multicomponent Reactions
It serves as a building block in multicomponent reactions to synthesize a variety of ligands. These ligands can then be used to form complexes with metals, which have various applications including catalysis, pharmaceuticals, and materials science .
Cation Recognition
A derivative of 2-(4-Aminobenzyl)pyridine has been designed and evaluated for its cation recognition properties. This application is significant in the development of sensors and devices that can detect the presence of specific ions .
Synthesis of Quinoline Derivatives
The compound is involved in the synthesis of quinoline derivatives through oxidative aromatization reactions. Quinoline and its derivatives are important in medicinal chemistry due to their pharmacological properties .
Organic Synthesis Intermediate
It acts as an intermediate in organic synthesis, particularly in reactions involving substitutions at the benzylic position due to its resonance stabilization properties .
Safety And Hazards
Future Directions
Research on 2-(4-Aminobenzyl)pyridine and similar compounds is ongoing, with a focus on their potential as bioactive ligands and chemosensors . Their unique photophysical properties make them useful in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDQPSPINRRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332670 | |
Record name | 2-(4-Aminobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobenzyl)pyridine | |
CAS RN |
58498-12-7 | |
Record name | 2-(4-Aminobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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